BIX HCl

描述

BIX HCl (1,4-Bis(imidazol-1-ylmethyl)benzene hydrochloride) is a coordination compound featuring a benzene core symmetrically substituted with imidazolylmethyl groups at the 1, and 4 positions, forming a bidentate ligand. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biomedical and materials science applications. Notably, this compound has been utilized in the synthesis of dopamine-loaded coordination polymer nanoparticles (DA-NCPs), where it acts as a structural scaffold. High-performance liquid chromatography (HPLC) studies confirm its stability in methanol/HCl mixtures, enabling precise quantification in nanoparticle formulations .

属性

IUPAC Name |

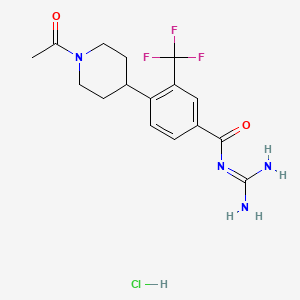

4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSZLEROFKLICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BIX Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. general laboratory preparation involves dissolving the compound in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), followed by the addition of surfactants like Tween 80 and distilled water to achieve the desired concentration .

Industrial Production Methods

Industrial production methods for BIX Hydrochloride are not widely published, but they likely involve large-scale synthesis using similar principles as laboratory preparation, with additional steps for purification and quality control to ensure consistency and potency.

化学反应分析

Types of Reactions

BIX Hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in acid-base reactions, given its hydrochloride form.

Common Reagents and Conditions

Common reagents used in reactions involving BIX Hydrochloride include strong acids and bases, organic solvents like DMSO, and various surfactants for solubilization. The reaction conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products Formed

The major products formed from reactions involving BIX Hydrochloride depend on the specific reagents and conditions used

科学研究应用

BIX Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions to study the inhibition of sodium-hydrogen exchange.

Biology: Employed in cell biology to investigate the role of NHE1 in regulating intracellular pH and cell volume.

Medicine: Explored for its potential therapeutic applications in conditions where NHE1 activity is dysregulated, such as in certain cardiovascular and cancer treatments.

Industry: Utilized in the development of new drugs and therapeutic agents targeting NHE1.

作用机制

BIX Hydrochloride exerts its effects by inhibiting the sodium-hydrogen exchanger 1 (NHE1). This inhibition disrupts the regulation of intracellular pH and cell volume, leading to various cellular effects. The molecular targets of BIX Hydrochloride include the NHE1 protein, and the pathways involved are primarily related to ion exchange and pH regulation .

相似化合物的比较

1,2-Bis(imidazol-1-ylmethyl)benzene

- Structural Difference : The imidazole groups are positioned at 1,2- rather than 1,4- sites on the benzene ring.

- Impact : This positional isomerism reduces symmetry, altering coordination geometry and metal-binding affinity. For example, 1,2-derivatives exhibit distorted tetrahedral coordination with transition metals, whereas BIX HCl’s 1,4-arrangement supports linear or planar metal-ligand architectures .

- Applications : Primarily used in catalysis (e.g., Suzuki-Miyaura coupling) due to flexible steric effects .

1,3-Bis(imidazol-1-ylmethyl)benzene

- Solubility : Lower aqueous solubility compared to this compound due to the absence of a hydrochloride counterion.

- Coordination Behavior: Prefers forming 3D porous frameworks rather than nanoparticles, limiting its utility in drug delivery .

Table 1: Structural Comparison of this compound and Analogues

| Compound | Molecular Formula | Coordination Geometry | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₄H₁₄N₄·HCl | Linear/Planar | High (methanol/HCl) | Drug delivery (DA-NCPs) |

| 1,2-Bis(imidazolyl)benzene | C₁₄H₁₄N₄ | Tetrahedral | Moderate (DMSO) | Catalysis |

| 1,3-Bis(imidazolyl)benzene | C₁₄H₁₄N₄ | 3D Porous | Low (Chloroform) | Gas storage |

Comparison with Functionally Similar Compounds

Multidentate Phosphine-Alkene Ligands

- Functional Contrast: While this compound coordinates via nitrogen donors, phosphine-alkene ligands (e.g., Ph₂PCH₂CH₂PPh₂) utilize phosphorus and π-bonding sites.

- Catalytic Performance : Phosphine ligands exhibit superior activity in hydrogenation reactions but lack the stability required for sustained drug release in biological systems .

Porous Coordination Polymers (PCPs)

- Porosity : this compound-based DA-NCPs exhibit tunable pore sizes (2–4 nm), ideal for encapsulating dopamine. In contrast, zinc-based PCPs (e.g., MOF-5) have larger pores (1–3 μm) suited for gas adsorption but prone to drug leakage .

- Stability: this compound nanoparticles retain structural integrity in physiological pH, whereas non-imidazole PCPs (e.g., ZIF-8) degrade under acidic conditions .

Table 2: Functional Comparison with PCPs

| Property | This compound (DA-NCPs) | ZIF-8 | MOF-5 |

|---|---|---|---|

| Pore Size (nm) | 2–4 | 0.3–0.5 | 1000–3000 |

| Drug Loading Efficiency | 85–90% | 60–70% | <50% |

| pH Stability | Stable (pH 5–8) | Degrades (pH < 6) | Stable (pH 3–10) |

| Key Application | Neurotransmitter delivery | Anticancer drug carrier | CO₂ Storage |

Research Findings and Limitations

- This compound Advantages: High drug-loading capacity (85–90%) in DA-NCPs due to optimized imidazole-metal interactions . Enhanced biocompatibility compared to non-imidazole ligands (e.g., EDTA derivatives) .

- Few direct comparisons with newer ligands (e.g., pyridyl-carboxylate hybrids) in similar applications .

生物活性

BIX HCl, or BIX01294 hydrochloride, is a potent inhibitor of the G9a methyltransferase enzyme, which plays a crucial role in histone methylation and gene regulation. This compound has garnered attention for its potential therapeutic applications in various biological contexts, particularly in cancer treatment and epigenetic research.

This compound targets G9a, an enzyme responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9). This modification is associated with transcriptional repression and heterochromatin formation. By inhibiting G9a, this compound can lead to the reactivation of silenced genes, making it a valuable tool in studying gene expression regulation and potential therapeutic interventions.

Antitumor Effects

Research has demonstrated that this compound exhibits significant antitumor activity. In various cancer cell lines, treatment with this compound resulted in:

- Inhibition of Cell Proliferation : Studies have shown that this compound can reduce the proliferation rate of cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest.

- Reactivation of Tumor Suppressor Genes : The compound has been observed to reactivate silenced tumor suppressor genes, thereby contributing to its antitumor effects.

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 2.5 | Induction of apoptosis |

| Lung Cancer | 3.0 | Cell cycle arrest and reactivation of p53 |

| Colon Cancer | 1.8 | Reactivation of APC gene |

Neuroprotective Properties

In addition to its antitumor effects, this compound has been investigated for its neuroprotective properties. Research indicates that it may help protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 2.5 µM) and increased expression of the tumor suppressor gene p21, indicating its role in cell cycle regulation and apoptosis induction .

- Neuroprotection in Alzheimer's Model : A recent study evaluated the effects of this compound on neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. The results showed that this compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that:

- Absorption : this compound is readily absorbed when administered orally.

- Distribution : It exhibits a favorable distribution profile across biological membranes due to its lipophilic nature.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a significant portion of the elimination pathway.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

- Cytotoxicity : In vitro studies have indicated that this compound exhibits low cytotoxicity towards normal human fibroblasts at therapeutic concentrations.

- Long-term Effects : Ongoing research is necessary to evaluate the long-term effects and potential toxicity associated with chronic exposure to this compound.

常见问题

Q. What experimental approaches are recommended for assessing BIX HCl's efficacy as an ER stress inhibitor in mammalian cell cultures?

To evaluate this compound's efficacy, researchers should combine cell viability assays (e.g., MTT or trypan blue exclusion) with Western blotting to monitor unfolded protein response (UPR) markers like BiP, CHOP, or XBP1 splicing. Dose-response curves (0.1–10 µM) should be established to determine IC50 values, and ER stress induction methods (e.g., DMSO or tunicamycin) must be validated alongside appropriate controls (untreated cells, vehicle controls). Experimental replication (n ≥ 3) is critical to ensure reproducibility .

Q. What analytical techniques are essential for confirming this compound's chemical identity and purity in pharmacological studies?

Characterization should include 1H/13C NMR for structural verification, HPLC (≥95% purity threshold), and mass spectrometry (ESI-MS) for molecular weight confirmation. Stability studies under experimental conditions (e.g., cell culture media, 37°C) should employ UV-Vis spectroscopy to detect degradation. Purity must be re-assessed post-storage to rule out hygroscopicity or oxidation artifacts .

Q. What controls should be included when testing this compound in protein expression studies to ensure result validity?

Essential controls include:

- Positive controls : Cells treated with a known ER stress inducer (e.g., thapsigargin).

- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) treatments.

- Pharmacological controls : Co-treatment with a competing ER stress inhibitor (e.g., salubrinal) to confirm pathway specificity.

- Technical replicates : To account for plate-to-plate variability in high-throughput assays .

Advanced Research Questions

Q. How can researchers optimize this compound concentration and exposure time to minimize cytotoxicity while maintaining ER stress inhibition in CHO cells?

Employ Design of Experiments (DoE) to systematically vary concentration (e.g., 0.5–5 µM) and exposure duration (6–48 hrs). Use time-lapse microscopy to track real-time cell viability and UPR activation (e.g., GFP-tagged BiP reporters). Pair with transcriptomic profiling (RNA-seq) to identify off-target effects at sub-cytotoxic doses. Optimization should balance efficacy (≥80% UPR inhibition) with viability (≥90% cell survival) .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound's off-target effects across different cell lines?

Use multivariate analysis (e.g., PCA) to identify cell line-specific variables (e.g., basal ER stress levels, expression of drug transporters). Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare dose-response outcomes. For small sample sizes, non-parametric tests (Mann-Whitney U) and bootstrapping can improve robustness. Meta-analysis of published datasets may reveal confounding factors like batch effects or culture media variations .

Q. How can transcriptomic data be integrated with functional assays to elucidate this compound's mechanism beyond canonical UPR pathways?

Combine RNA-seq (differential expression analysis) with siRNA knockdown of candidate genes to validate novel targets. Pathway enrichment tools (DAVID, GSEA) can prioritize non-canonical pathways (e.g., autophagy, redox signaling). Functional validation via live-cell imaging (e.g., LC3-GFP for autophagy flux) or metabolomics (e.g., glutathione levels) strengthens mechanistic claims. Cross-reference findings with public databases (e.g., LINCS) to identify conserved pathways .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in this compound's effects observed across independent replicates?

- Standardize culture conditions : Pre-qualify serum batches and monitor cell passage numbers.

- Include internal replicates : Use intra-experiment technical replicates (n ≥ 3) to distinguish biological vs. technical noise.

- Blind analyses : Prevent observer bias in image-based assays (e.g., Western blot quantification).

- Power analysis : Pre-determine sample size using pilot data to ensure adequate statistical power .

Q. What steps validate the specificity of this compound in ER stress inhibition studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。